D-617 (D-617) is a primary metabolite of the calcium channel blocker verapamil. [] It is formed through the N-dealkylation of verapamil by cytochrome P450 enzymes, primarily CYP3A4, in the liver and intestines. [, , , , , , ] D-617 is further metabolized into another metabolite, 2-(3,4-dimethoxyphenyl)-2-propylamino-3-methylbutyronitrile (D-620), also via cytochrome P450 enzymes. [, ]
In scientific research, D-617 serves as a valuable tool for investigating verapamil metabolism, drug interactions involving verapamil, and the function of drug transporters like P-glycoprotein. [, , , , ]
3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for various synthetic and biological studies.
This compound can be classified as an organic nitrile, specifically a substituted hexane derivative. Its structure suggests it may exhibit properties characteristic of both amines and aromatic compounds due to the presence of the dimethoxyphenyl group and the carbonitrile functional group.
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile may involve several steps, including:
The synthesis should be conducted under controlled conditions to optimize yields and purity. Techniques such as column chromatography and NMR spectroscopy would be crucial for purification and structural confirmation.
The molecular structure of 3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile includes:
The molecular formula is with a molecular weight of approximately 288.39 g/mol. The compound's structural elucidation can be supported by techniques such as NMR, IR spectroscopy, and mass spectrometry.
Potential chemical reactions involving 3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile include:
Each reaction would require specific conditions such as temperature control, solvent choice, and catalyst use to ensure optimal yields and selectivity.
While specific data on the mechanism of action for this compound is scarce, it may interact with biological targets through:
Further studies would be necessary to elucidate these mechanisms through biological assays and computational modeling.
Characterization through NMR (proton and carbon), IR spectroscopy (for functional groups), and mass spectrometry (for molecular weight confirmation) would provide comprehensive data on its properties.
The core structure consists of a hexane backbone substituted at the third carbon by a 3,4-dimethoxyphenyl ring and a cyano (‑C≡N) group. Position C2 bears a methyl group (‑CH₃), while position C6 is functionalized with a methylamino group (‑NHCH₃). This arrangement creates a branched aliphatic chain with aromatic and polar functional groups.
The systematic IUPAC name, 3-(3,4-Dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile, precisely defines this connectivity:
Table 1: Key Structural Features
Structural Element | Description |
---|---|
Aromatic System | 1,2-Dimethoxybenzene (3,4-dimethoxyphenyl) ring attached at C3 |
Functional Group at C3 | Nitrile (‑C≡N) creating a tertiary carbon center |
Branch at C2 | Methyl substituent (‑CH₃) |
Terminal Functionalization | Methylamino group (‑NHCH₃) at C6 |
Bond Connectivity | Hexane backbone with C3 being quaternary (sp³ hybridized) |
The molecular conformation arises from steric interactions between the bulky dimethoxyphenyl ring, the nitrile group, and the C2 methyl substituent. Rotation around the C3‑aryl bond is partially restricted due to steric hindrance, influencing spatial orientation [7] [8].
The compound has the molecular formula C₁₇H₂₆N₂O₂, determined through high-resolution mass spectrometry and elemental analysis. This formula accounts for all atoms: 17 carbon, 26 hydrogen, 2 nitrogen, and 2 oxygen atoms [3] [6] [7].
The molecular weight is 290.41 grams per mole, calculated as:(17 atoms × 12.01 g/mol C) + (26 atoms × 1.01 g/mol H) + (2 atoms × 14.01 g/mol N) + (2 atoms × 16.00 g/mol O) = 290.41 g/mol.
Table 2: Elemental Composition and Properties
Parameter | Value |
---|---|
Molecular Formula | C₁₇H₂₆N₂O₂ |
Exact Mass | 290.1994 g/mol |
Monoisotopic Mass | 290.1994 g/mol |
Heavy Atom Count | 21 |
XLogP3 | 1.9 (Predicted) |
Topological Polar Surface Area | 49.7 Ų |
Hydrogen Bond Acceptors | 4 (Nitrile nitrogen, amine nitrogen, two ether oxygens) |
Hydrogen Bond Donors | 1 (Secondary amine) |
Rotatable Bond Count | 9 |
Refractive Index | 1.496 (Experimental) |
Density | 1.004 g/cm³ |
The formula indicates four sites of unsaturation: one from the aromatic ring (four double bonds/equivalent), one from the nitrile group (one triple bond/equivalent), and none from rings. This aligns with the structure's capacity for electrophilic reactions at the aromatic ring and nucleophilic reactions at the nitrile and secondary amine groups [7] [8].
Two chiral centers exist at C2 and C3 of the hexane backbone, generating four possible stereoisomers (two enantiomeric pairs). The C2 carbon (bearing the methyl group) and C3 (quaternary carbon with phenyl, nitrile, and propyl chain substituents) are both asymmetric due to distinct substituents. Commercial and research materials often exist as the racemic mixture (rac-D617), containing equal amounts of (2R,3R), (2R,3S), (2S,3R), and (2S,3S) configurations [7] [9].
The C6 methylamino group does not constitute a chiral center as it lacks sufficient non-identical substituents (two hydrogens and methyl group on nitrogen). Stereochemistry significantly impacts biological activity; for instance, the (R)-enantiomer of the related drug verapamil exhibits distinct calcium channel blocking effects. However, resolution data for individual enantiomers of 3-(3,4-dimethoxyphenyl)-2-methyl-6-methylaminohexane-3-carbonitrile remains limited in public literature [8] [9].
Table 3: Stereoisomeric Forms
Stereocenter Configuration | Type | Chemical Significance |
---|---|---|
(2R,3R) | Enantiomer 1 | Potential distinct receptor binding and metabolic pathways |
(2S,3S) | Enantiomer 2 | Mirror image of (2R,3R) |
(2R,3S) | Diastereomer 1 | Non-mirror image isomer with distinct physical properties |
(2S,3R) | Diastereomer 2 | Mirror image of (2R,3S) |
Racemic (2RS,3RS) | Mixture | Most common form (rac-D617) in research contexts |
Analytical separation of enantiomers typically requires chiral chromatography. Absolute configuration determination would involve X-ray crystallography or optical rotation comparison with known standards [7] [9].
This compound is recognized under multiple chemical names and registry identifiers across databases:
Systematic Synonyms:
Registry Identifiers:
Table 4: Key Registry and Database Identifiers
Identifier Type | Value | Source/Repository |
---|---|---|
CAS Registry Number | 34245-14-2 | Chemical Abstracts Service |
PubChem CID | 93168 | National Center for Biotechnology |
EC Number | 251-895-1 | European Chemicals Agency |
ChemSpider ID | 84102 | Royal Society of Chemistry |
DSSTox Substance ID | DTXSID70978498 | U.S. EPA |
Synonyms (Count) | >15 unique names | PubChem, ChemicalBook, LookChem |
The compound is primarily identified in scientific literature as D617, reflecting its status as a major metabolite of verapamil (a calcium channel blocker). Pharmacopeial standards designate it as Verapamil EP Impurity F (Free Base) in pharmaceutical quality control contexts [8] [9]. Its structure is cataloged in metabolite databases and environmental chemistry resources due to its occurrence in biological systems after verapamil administration [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7